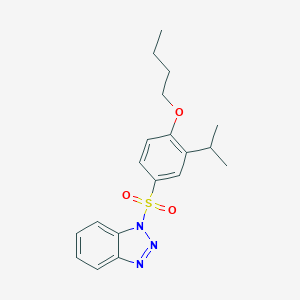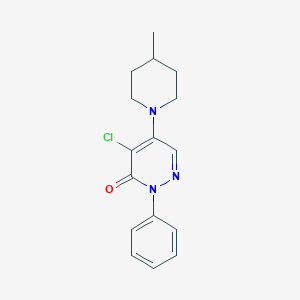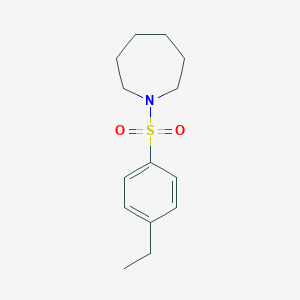
4-chloro-N,N-diethylnaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N,N-diethylnaphthalene-1-sulfonamide, also known as CDNS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that exhibits various biochemical and physiological effects and has been used extensively in laboratory experiments.
作用机制
4-chloro-N,N-diethylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. The binding of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide to the zinc ion results in the formation of a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its ability to inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is relatively easy to synthesize and has been found to exhibit low toxicity in vitro. However, one of the main limitations of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. One area of interest is the development of new sulfonamide-based compounds that exhibit improved solubility and potency compared to 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide and other sulfonamide-based compounds could be further studied for their potential use as antimicrobial agents. Finally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide could be studied for its potential use in the treatment of various diseases, including glaucoma and cancer.
Conclusion:
In conclusion, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is a valuable tool for studying the role of carbonic anhydrase enzymes in different physiological processes. It exhibits various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. While 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has some limitations, it has significant potential for future research and development in various scientific fields.
合成方法
4-chloro-N,N-diethylnaphthalene-1-sulfonamide can be synthesized by reacting 4-chloronaphthalene with diethylamine and sulfuryl chloride. The reaction results in the formation of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide as a white solid with a melting point of around 160°C. The purity of the compound can be improved by recrystallization.
科学研究应用
4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance and respiration. 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been found to exhibit inhibitory effects on carbonic anhydrase enzymes in vitro, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, 4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of sulfonamide-based compounds to carbonic anhydrase enzymes.
属性
产品名称 |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
|---|---|
分子式 |
C14H16ClNO2S |
分子量 |
297.8 g/mol |
IUPAC 名称 |
4-chloro-N,N-diethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO2S/c1-3-16(4-2)19(17,18)14-10-9-13(15)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
InChI 键 |
HSKQJGLTSJUKRE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)






![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)




![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)